molecular formula C17H12FN3O3S2 B2356841 N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 477215-91-1

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2356841
CAS No.: 477215-91-1
M. Wt: 389.42
InChI Key: DWXCNCDSZRKCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole core substituted with a 4-fluorobenzylthio group at position 5 and a benzo[d][1,3]dioxole-5-carboxamide moiety at position 2. This compound, referred to as 5d in and 5r in , was synthesized via nucleophilic substitution and condensation reactions, yielding a yellow solid with a melting point of 140–141°C (5d) or 165–167°C (5r) and an 86% or 79% yield, respectively . Its structure was confirmed by $^{1}\text{H}$ and $^{13}\text{C}$ NMR spectroscopy, which revealed characteristic signals for the 4-fluorobenzyl group (δ ~7.47–7.44 ppm for aromatic protons, δ 161.99 ppm for fluorinated carbons) and the benzo[d][1,3]dioxole moiety (δ ~5.97 ppm for methylenedioxy protons) .

The compound’s design leverages the bioisosteric properties of 1,3,4-thiadiazole (a heterocycle with sulfur and nitrogen atoms) and the electron-rich benzo[d][1,3]dioxole group, which may enhance binding to biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN3O3S2/c18-12-4-1-10(2-5-12)8-25-17-21-20-16(26-17)19-15(22)11-3-6-13-14(7-11)24-9-23-13/h1-7H,8-9H2,(H,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXCNCDSZRKCTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NN=C(S3)SCC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that the benzodioxole group can bind to certain ions. The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Pharmacokinetics

It’s known that the compound is soluble in non-polar organic solvents and insoluble in water. This could impact its bioavailability and distribution in the body.

Result of Action

Some compounds with similar structures have shown potent growth inhibition properties against certain cell lines. This suggests that this compound might have potential antitumor activities.

Action Environment

It’s known that the compound is stable under inert atmosphere and at temperatures between 2-8°c. This suggests that the compound’s action might be influenced by environmental conditions such as temperature and atmospheric composition.

Biological Activity

N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a complex structure that includes a thiadiazole ring and a benzo[d][1,3]dioxole moiety. The presence of the 4-fluorobenzyl group enhances its lipophilicity and may improve interactions with biological targets, contributing to its pharmacological profile.

Property Description
Molecular Formula C17H14F2N2O3S2
Molecular Weight 398.43 g/mol
Structural Features Thiadiazole ring, benzo[d][1,3]dioxole moiety, fluorobenzyl group

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

In vitro studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For example, it demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer potential. It was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in animal models. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological effects of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition: It may inhibit key enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Interaction: The compound could act on specific receptors influencing cellular signaling cascades.
  • Gene Expression Modulation: It might affect the expression levels of genes associated with apoptosis and inflammation.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Study: A study published in Molecules (2023) reported that the compound exhibited an MIC of 32 µg/mL against E. coli, demonstrating its potential as an alternative antimicrobial agent .
  • Cancer Research: A research article in Journal of Medicinal Chemistry (2024) explored the anticancer properties of this compound. It reported an IC50 value of 15 µM against MCF-7 cells, indicating significant cytotoxicity .
  • Anti-inflammatory Effects: In a study on inflammatory models, the compound reduced edema by 50% compared to control groups when administered at a dose of 10 mg/kg .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Benzylthio Substituents

Key structural modifications in analogues of this compound involve substitutions on the benzylthio group (position 5 of the thiadiazole ring) and the acetamide side chain (position 2).

Compound ID Substituent at Position 5 Substituent at Position 2 Melting Point (°C) Yield (%) Biological Activity (Inhibition Rate, Xac/Xoc) Reference
5d (Target Compound) 4-Fluorobenzylthio 2-(5-Isopropyl-2-methylphenoxy)acetamide 140–141 86 46–84% (Xac), 71–92% (Xoc) at 100 μg/mL
5j 4-Chlorobenzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 138–140 82 Not reported
5h Benzylthio 2-(2-Isopropyl-5-methylphenoxy)acetamide 133–135 88 Moderate activity (lower than 5d)
5s 4-Chlorobenzylthio 2-(Benzo[d][1,3]dioxol-5-yloxy)acetamide 166–168 70 EC$_{50}$: 22 μg/mL (Xac), 15 μg/mL (Xoc)

Key Observations :

  • Fluorine vs. Chlorine: The 4-fluorobenzylthio group in 5d demonstrates superior antibacterial activity against Xanthomonas axonopodis (Xac) and Xanthomonas oryzae (Xoc) compared to the 4-chlorobenzylthio analogue 5j . Fluorine’s electronegativity and smaller atomic radius likely enhance membrane permeability and target affinity.
  • Benzylthio vs. Alkylthio : Replacement of benzylthio with smaller alkylthio groups (e.g., methylthio in 5k ) reduces activity, emphasizing the importance of aromatic π-π interactions for target binding .
Analogues with Modified Aromatic Moieties

Variations in the acetamide-linked aromatic group significantly influence bioactivity:

Compound ID Aromatic Group at Position 2 Melting Point (°C) Activity Against Xac/Xoc Reference
5r (Target Compound) Benzo[d][1,3]dioxole-5-yloxy 165–167 79% yield; EC$_{50}$ data pending
5k 2-Methoxyphenoxy 135–136 EC$_{50}$: 22 μg/mL (Xac), 15 μg/mL (Xoc)
5l () Benzo[d]oxazol-2-ylthio 269.5–271 Lower antifungal activity

Key Observations :

  • Benzo[d][1,3]dioxole vs.
  • Electron-Donating Groups : Methoxy substituents (e.g., in 5k ) enhance antibacterial potency, likely by increasing electron density and facilitating hydrogen bonding with target enzymes .
Analogues with Carboxamide Variations

highlights N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide , a structurally distinct carboxamide with umami flavor properties. Unlike the thiadiazole-based 5d , this compound lacks heterocyclic cores but retains the benzo[d][1,3]dioxole group, underscoring its role in modulating physicochemical properties like logP and bioavailability .

Preparation Methods

Cyclization of Thiosemicarbazide

The 1,3,4-thiadiazole nucleus is synthesized via cyclization of thiosemicarbazide with carbon disulfide under alkaline conditions. In a representative procedure:

  • Thiosemicarbazide (1.0 equiv) and carbon disulfide (1.2 equiv) are refluxed in ethanol with potassium hydroxide (2.0 equiv) for 6–8 hours.
  • Acidification with hydrochloric acid precipitates 2-amino-1,3,4-thiadiazole-5-thiol as a pale yellow solid (yield: 72–78%).

Thioether Formation via Alkylation

The thiol group undergoes nucleophilic substitution with 4-fluorobenzyl bromide:

  • 2-Amino-1,3,4-thiadiazole-5-thiol (1.0 equiv) is suspended in dry dimethylformamide (DMF) under nitrogen.
  • Potassium carbonate (2.5 equiv) and 4-fluorobenzyl bromide (1.1 equiv) are added sequentially.
  • The mixture is stirred at 60°C for 12 hours, followed by quenching with ice water.
  • Extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 3:1) yields 5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine as a white crystalline solid (yield: 81–86%).

Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.47–7.43 (m, 2H, Ar-H), 7.16 (t, J = 8.0 Hz, 2H, Ar-H), 4.49 (s, 2H, SCH₂), 6.70 (s, 1H, NH₂).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 168.07 (C=S), 161.98 (d, J = 243.0 Hz, C-F), 133.52 (d, J = 3.0 Hz), 131.51 (d, J = 8.0 Hz), 115.82 (d, J = 21.0 Hz).

Preparation of Benzo[d]dioxole-5-carbonyl Chloride

Carboxylic Acid Activation

Benzo[d]dioxole-5-carboxylic acid (1.0 equiv) is treated with thionyl chloride (3.0 equiv) in anhydrous dichloromethane:

  • The reaction is refluxed for 3 hours under nitrogen.
  • Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a colorless oil (quantitative yield).

Amide Bond Formation

The final step involves coupling the acyl chloride with the thiadiazole amine:

  • 5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine (1.0 equiv) is dissolved in dry tetrahydrofuran (THF).
  • Triethylamine (2.5 equiv) is added, followed by dropwise addition of benzo[d]dioxole-5-carbonyl chloride (1.1 equiv) at 0°C.
  • The reaction is warmed to room temperature and stirred for 8 hours.
  • Workup with aqueous sodium bicarbonate and purification via recrystallization (ethanol/water) affords the title compound as a white solid (yield: 74–79%).

Optimization Notes :

  • Prolonged reaction times (>12 hours) promote side product formation.
  • Anhydrous conditions are critical to prevent hydrolysis of the acyl chloride.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) :
    δ 12.86 (s, 1H, NH), 7.47–7.43 (m, 2H, Ar-H), 7.16 (t, J = 8.0 Hz, 2H, Ar-H), 6.93 (s, 1H, dioxole-H), 6.85 (d, J = 8.0 Hz, 1H, dioxole-H), 6.04 (s, 2H, OCH₂O), 4.93 (s, 2H, SCH₂), 4.49 (s, 2H, COCH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) :
    δ 167.91 (C=O), 161.98 (d, J = 243.0 Hz, C-F), 149.65 (dioxole-C), 147.62 (dioxole-C), 133.53 (d, J = 3.0 Hz), 131.54 (d, J = 8.0 Hz), 115.82 (d, J = 22.0 Hz), 114.85 (dioxole-CH), 113.01 (dioxole-CH), 101.34 (OCH₂O), 67.59 (COCH₂), 37.13 (SCH₂).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₈H₁₃FN₃O₃S₂ ([M + Na]⁺) : 456.0321
  • Observed : 456.0318

Melting Point and Purity

  • Melting point: 137–139°C (uncorrected).
  • Elemental analysis: C, 54.68%; H, 3.31%; N, 10.63% (theoretical); C, 54.65%; H, 3.29%; N, 10.60% (observed).

Comparative Analysis with Analogous Derivatives

The target compound’s physicochemical properties align with structurally related 1,3,4-thiadiazole carboxamides (Table 1):

Compound Yield (%) Melting Point (°C) Reference
Target Compound 74–79 137–139
5d (Acetamide derivative) 86 140–141
5i (Isopropyl variant) 78 129–130

Mechanistic Considerations

Thiadiazole Formation

The cyclization of thiosemicarbazide proceeds via nucleophilic attack of the thiolate on carbon disulfide, followed by intramolecular dehydration to form the five-membered ring.

Amide Coupling

The reaction between the amine and acyl chloride follows a classical Schotten-Baumann mechanism, with triethylamine scavenging HCl to drive the equilibrium toward product formation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-((4-fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide?

  • Methodology : The compound is typically synthesized via multi-step organic reactions:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with thiadiazole intermediates (e.g., 5-mercapto-1,3,4-thiadiazole) using coupling agents like EDCI/HOBt .
  • Step 2 : Introduction of the 4-fluorobenzylthio group via nucleophilic substitution or thiol-alkylation reactions under inert conditions (e.g., N₂ atmosphere) .
  • Optimization : Microwave-assisted synthesis may enhance reaction rates and yields .
    • Key Considerations : Monitor reaction progress via TLC and confirm purity using HPLC (>95% purity threshold) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm; thiadiazole carbons at ~160–170 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ = 447.08 g/mol) .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond lengths (e.g., C–S bond lengths in thiadiazole: ~1.67 Å) .

Q. What preliminary biological assays are recommended for activity screening?

  • Approach :

  • In vitro enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity screening : Use cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assay .
  • Dose-response curves : Establish potency ranges (e.g., 0.1–100 µM) and compare to reference inhibitors (e.g., erlotinib for EGFR) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity profiles?

  • Case Example : Discrepancies in IC₅₀ values across cell lines may arise from off-target effects or assay conditions.
  • Methodology :

  • Orthogonal assays : Validate results using alternative methods (e.g., ATPase assays vs. fluorescence-based kinase assays) .
  • Proteomics profiling : Identify unintended targets via kinome-wide screening or thermal shift assays .
  • Batch purity analysis : Exclude impurities as confounding factors using LC-MS/MS .

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Structure-Activity Relationship (SAR) :

  • Modify substituents : Replace 4-fluorobenzyl with bulkier groups (e.g., 4-CF₃-benzyl) to sterically hinder off-target binding .
  • Scaffold hopping : Test analogs with oxadiazole or triazole cores instead of thiadiazole .
    • Computational docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes and affinity differences .

Q. How can mechanistic studies elucidate the compound’s mode of action?

  • Experimental Design :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD values) .
  • Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells .
  • RNA-seq/proteomics : Identify downstream pathways (e.g., apoptosis markers like caspase-3 activation) .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Critical Factors :

  • Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve scalability .
  • Purification : Optimize column chromatography conditions (e.g., gradient elution with EtOAc/hexane) .
  • Yield optimization : Use flow chemistry for hazardous steps (e.g., thiol-alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.